N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide

Description

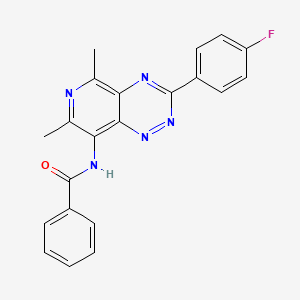

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide is a heterocyclic compound featuring a pyrido[3,4-e][1,2,4]triazine core. This structure is characterized by a fused pyridine-triazine system substituted with a 4-fluorophenyl group at position 3, methyl groups at positions 5 and 7, and a benzamide moiety at position 6.

Synthetic routes for analogous compounds typically involve cyclization reactions, as seen in the synthesis of pyrazolo-triazine derivatives, where elemental analysis, IR spectroscopy, and mass spectrometry are used for structural confirmation .

Properties

CAS No. |

121845-84-9 |

|---|---|

Molecular Formula |

C21H16FN5O |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]benzamide |

InChI |

InChI=1S/C21H16FN5O/c1-12-17-19(26-27-20(24-17)14-8-10-16(22)11-9-14)18(13(2)23-12)25-21(28)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28) |

InChI Key |

MZAJNFCBMONLLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=N1)C)NC(=O)C3=CC=CC=C3)N=NC(=N2)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido(3,4-e)(1,2,4)triazine core with a fluorophenyl substituent and two methyl groups at positions 5 and 7. Its molecular formula is with a molecular weight of approximately 254.26 g/mol . The unique electronic and spatial properties imparted by these substitutions contribute to its biological activity.

Research indicates that the compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is critical in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant efficacy against human breast cancer cells with IC50 values indicating potent activity .

Antitumor Efficacy

The antitumor activity of this compound was assessed through cell viability assays using the MCF-7 breast cancer cell line. A summary of findings from related studies is presented in Table 1.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8b | MCF-7 | 5.56 | PARP Inhibition |

| 10b | MCF-7 | 11.79 | Apoptosis Induction |

| 10d | MCF-7 | 8.57 | DNA Repair Inhibition |

Table 1: Antitumor efficacy of related compounds against MCF-7 cells.

Cytotoxicity Studies

Cytotoxicity studies have shown that the compound significantly reduces cell viability in a dose-dependent manner. The results from various studies indicate that the compound's structure plays a crucial role in enhancing its cytotoxic effects against tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on PARP Inhibitors : A study indicated that compounds similar to this compound inhibited PARP1 catalytic activity effectively, enhancing apoptosis markers like CASPASE 3/7 .

- Antifungal and Antibacterial Activity : Other derivatives have shown promising antifungal and antibacterial properties through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrido[3,4-e][1,2,4]triazine core distinguishes this compound from other triazine derivatives. For example:

- Pyrazolo[5,1-c]benzo-1,2,4-triazines (e.g., ): These feature a benzo-fused triazine with a pyrazole ring.

- Pyrazolo[1,5-a][1,3,5]triazin-4-ones (e.g., ): These compounds exhibit a different triazine fusion pattern (1,3,5-triazin-4-one), which enhances hydrogen-bonding capacity but may reduce metabolic stability compared to pyrido-triazines .

Substituent Effects

- 4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position likely enhances metabolic stability and membrane permeability compared to non-halogenated analogs, as observed in fluorinated triazolo-pyridines () .

- Benzamide Moiety: The amide linkage provides hydrogen-bond donor/acceptor sites, akin to benzotriazine derivatives in , where such groups enhance target affinity .

Pharmacological and Physicochemical Properties

A hypothetical comparison based on structural analogs is summarized below:

*Estimated values based on analogous compounds.

Key Research Findings

- Synthetic Challenges : The introduction of multiple substituents (e.g., methyl and fluorophenyl groups) requires precise regioselective conditions, as highlighted in the synthesis of pyrazolo-triazines () .

- Biological Activity : Fluorinated triazine derivatives often exhibit enhanced target selectivity, as seen in triazolo-pyridines with chloro substituents () .

- Stability : Methyl groups at positions 5 and 7 may reduce oxidative metabolism, a trend observed in methyl-substituted benzotriazines () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.